
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole
概要
説明
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole, also known as CMCO, is a chemical compound that has been studied for its various applications in scientific research. CMCO is a member of the oxazole family, and has been found to be a useful synthetic intermediate for the preparation of a variety of compounds. Its unique properties have made it an attractive option for researchers in a number of fields, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole has been studied for its potential applications in a variety of scientific research fields. For example, it has been studied for its potential use in the preparation of drugs, such as the antifungal drug itraconazole. It has also been studied for its potential use in the preparation of pesticides, such as the insecticide chlorfenvinphos. Additionally, 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole has been studied for its potential use in the preparation of dyes, such as the dye rhodamine B.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole is not fully understood, but it is believed to involve the formation of an oxazole intermediate. The oxazole intermediate is formed by the reaction of an aldehyde or ketone with an azide in the presence of a base. The oxazole intermediate then undergoes a series of reactions, resulting in the formation of the 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole have not been extensively studied, but it is believed to have some effects on the body. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
実験室実験の利点と制限
The advantages of using 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole in laboratory experiments include its low cost, its availability, and its stability. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole in laboratory experiments is its toxicity, as it is a known irritant and can cause skin and eye irritation.
将来の方向性
The potential future directions for 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole include its use in the development of new drugs, pesticides, and dyes. Additionally, it could be used in the development of new catalysts, as well as in the synthesis of new compounds. Finally, it could be used in the development of new methods for the synthesis of oxazoles.
特性
IUPAC Name |
4-(chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c9-3-5-4-11-12-8(5)6-1-2-7(10)13-6/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXKEIRBCMEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NO2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

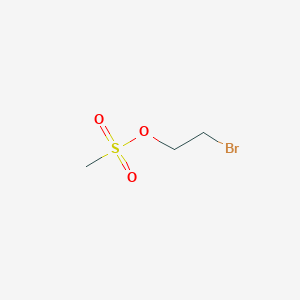
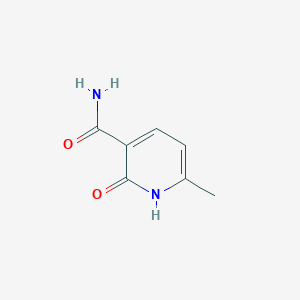




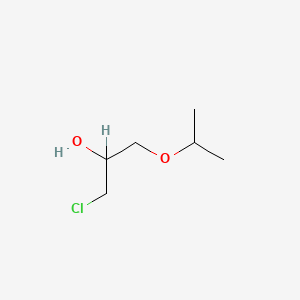
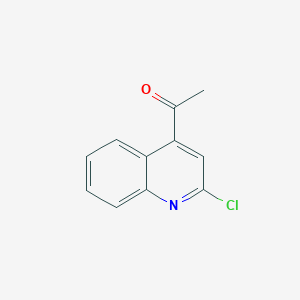
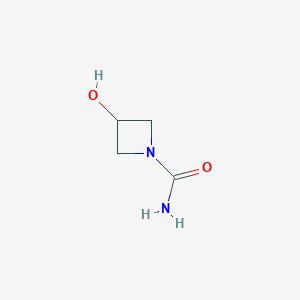
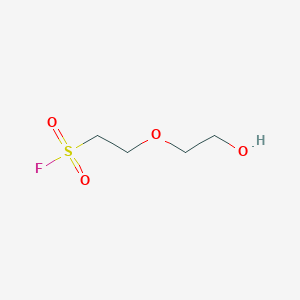
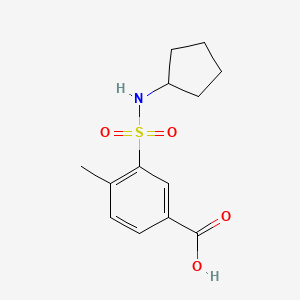


![2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine](/img/structure/B3383560.png)